N-[4-(cyanomethyl)phenyl]-2-fluorobenzamide
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Overview
Description
N-[4-(cyanomethyl)phenyl]-2-fluorobenzamide is an organic compound with the molecular formula C₁₅H₁₁FN₂O. It is known for its applications in various fields of scientific research due to its unique chemical structure, which includes a cyanomethyl group and a fluorobenzamide moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-[4-(cyanomethyl)phenyl]-2-fluorobenzamide typically involves the reaction of 4-(cyanomethyl)aniline with 2-fluorobenzoyl chloride. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature or slightly elevated temperatures to ensure complete conversion.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Purification steps such as recrystallization or chromatography are employed to obtain the final product with high purity.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, particularly at the cyanomethyl group, leading to the formation of carboxylic acid derivatives.
Reduction: The compound can be reduced to form amine derivatives, especially at the nitrile group.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.
Substitution: Halogenating agents like bromine or chlorinating agents in the presence of a Lewis acid catalyst.
Major Products Formed:
Oxidation: Carboxylic acids and their derivatives.
Reduction: Amines and related compounds.
Substitution: Halogenated aromatic compounds.
Scientific Research Applications
N-[4-(cyanomethyl)phenyl]-2-fluorobenzamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules and heterocycles.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a lead compound in drug discovery and development for various therapeutic areas.
Industry: Utilized in the development of advanced materials and chemical intermediates.
Mechanism of Action
The mechanism of action of N-[4-(cyanomethyl)phenyl]-2-fluorobenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The cyanomethyl and fluorobenzamide groups contribute to its binding affinity and specificity. The compound may inhibit or activate certain biochemical pathways, leading to its observed biological effects.
Comparison with Similar Compounds
- N-[4-(cyanomethyl)phenyl]-2-chlorobenzamide
- N-[4-(cyanomethyl)phenyl]-2-bromobenzamide
- N-[4-(cyanomethyl)phenyl]-2-iodobenzamide
Comparison: N-[4-(cyanomethyl)phenyl]-2-fluorobenzamide is unique due to the presence of the fluorine atom, which can significantly influence its chemical reactivity and biological activity compared to its chloro, bromo, and iodo counterparts. The fluorine atom can enhance the compound’s stability and lipophilicity, making it a valuable candidate for various applications.
Properties
IUPAC Name |
N-[4-(cyanomethyl)phenyl]-2-fluorobenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11FN2O/c16-14-4-2-1-3-13(14)15(19)18-12-7-5-11(6-8-12)9-10-17/h1-8H,9H2,(H,18,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LYNDJQMIFYSTGJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)NC2=CC=C(C=C2)CC#N)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11FN2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80354659 |
Source
|
Record name | ST4075128 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80354659 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
254.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
524051-87-4 |
Source
|
Record name | ST4075128 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80354659 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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